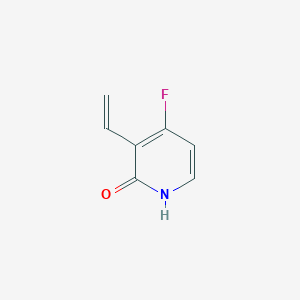

3-Ethenyl-4-fluoropyridin-2-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethenyl-4-fluoro-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c1-2-5-6(8)3-4-9-7(5)10/h2-4H,1H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFCCDMIDCRZWIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CNC1=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethenyl 4 Fluoropyridin 2 Ol and Analogous Structures

Direct Synthetic Routes to 3-Ethenyl-4-fluoropyridin-2-OL

The direct synthesis of this compound would likely involve a multi-step process, starting with a pre-functionalized pyridine (B92270) ring. The key challenges lie in the selective introduction of the ethenyl and fluoro substituents at the desired positions without interfering with the pyridinol tautomerism.

Strategies Employing Substituted Pyridin-2-ol Precursors

A logical starting point for the synthesis is a pyridin-2-ol scaffold already bearing either the fluoro or a precursor to the ethenyl group. For instance, a 4-fluoropyridin-2-ol (B1296432) could be a key intermediate. The reactivity of pyridin-2-ols, which exist in equilibrium with their 2-pyridone tautomers, must be carefully considered. Reactions with pentafluoropyridine (B1199360) have shown that pyridin-2-ol can act as an ambident nucleophile, attacking through either the nitrogen or oxygen atom. researchgate.netresearchgate.net This highlights the need for precise control of reaction conditions to achieve the desired substitution pattern.

The synthesis of the initial substituted pyridin-2-ol can be achieved through various condensation and cyclization reactions. For example, the Hantzsch dihydropyridine (B1217469) synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia, is a classic and versatile method for preparing substituted pyridines that can be subsequently oxidized and functionalized. beilstein-journals.orgijpsonline.com

Regioselective Ethenylation Approaches

Introducing the ethenyl (vinyl) group at the C-3 position of a 4-fluoropyridin-2-ol intermediate would be a critical step. Transition metal-catalyzed cross-coupling reactions are the most powerful tools for this transformation. A common strategy would involve first halogenating the C-3 position of the pyridinol, for example with N-bromosuccinimide or N-chlorosuccinimide, to create a handle for coupling.

Subsequently, a Stille or Suzuki-Miyaura coupling reaction with a vinyltin (B8441512) or vinylboronic acid derivative, respectively, could install the ethenyl group. The choice of catalyst and ligands is crucial to ensure high yield and selectivity, especially given the potential for catalyst poisoning by the pyridine nitrogen. Palladium catalysts are frequently employed for such transformations. beilstein-journals.org Another approach could involve a Minisci-type reaction for the direct C-H functionalization of the pyridine ring, although achieving the desired regioselectivity at C-3 in the presence of a C-4 fluoro substituent can be challenging. nih.govchemrxiv.org

Selective Fluorination Techniques on Pyridinol Scaffolds

The introduction of a fluorine atom at the C-4 position requires specific fluorinating reagents. Electrophilic fluorinating agents like Selectfluor are commonly used for the fluorination of electron-rich aromatic and heterocyclic systems. nih.govucl.ac.uk The synthesis could start from a 3-ethenylpyridin-2-ol, which would then undergo regioselective fluorination. The directing effects of the existing substituents (hydroxyl and ethenyl groups) would play a crucial role in determining the site of fluorination.

Alternatively, a nucleophilic aromatic substitution (SNAr) reaction on a precursor with a suitable leaving group at the C-4 position (e.g., a chloro or nitro group) could be employed. beilstein-journals.orgacs.org For instance, the reaction of a 4-chloro-3-ethenylpyridin-2-ol (B2906613) with a fluoride (B91410) source like potassium fluoride or cesium fluoride at elevated temperatures could yield the desired product. The synthesis of 2-fluoropyridines from pyridine N-oxides via pyridyltrialkylammonium salts has also been reported as an effective method. acs.org

Advanced Synthetic Approaches for Fluorinated Pyridines and Pyridinols

The broader field of synthetic methodology for fluorinated pyridines and pyridinols offers a powerful toolkit that can be adapted for the synthesis of complex targets like this compound. These advanced methods often rely on transition metal catalysis and sophisticated cyclization strategies.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable for the synthesis of functionalized pyridines. beilstein-journals.orgbeilstein-journals.orgnih.gov

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organic halide is widely used for C-C bond formation. scholaris.canih.govcdnsciencepub.com For instance, a 3-bromo-4-fluoropyridin-2-ol could be coupled with vinylboronic acid to introduce the ethenyl group. researchgate.net Conversely, a 3-boronic acid substituted 4-fluoropyridin-2-ol could react with a vinyl halide. The choice of palladium catalyst, such as Pd(dppf)Cl2 or Pd(PPh3)4, and base is critical for reaction efficiency. scholaris.cacdnsciencepub.comresearchgate.net

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper complexes. scirp.orgnih.govacs.orgwikipedia.org A potential route to this compound could involve the Sonogashira coupling of a 3-halo-4-fluoropyridin-2-ol with a protected acetylene, followed by selective reduction of the resulting alkyne to an alkene. This method has been successfully used for the functionalization of various pyridine derivatives. scirp.orgacs.org

Pd-catalyzed Annulation: Palladium-catalyzed annulation reactions are powerful methods for constructing fused heterocyclic systems and can also be adapted for the synthesis of highly substituted pyridines. rsc.orgresearchgate.netnih.gov These reactions often proceed through C-H activation, offering a more atom-economical approach. rsc.org While not a direct route to the target molecule, the principles of Pd-catalyzed annulation can inform the design of novel synthetic pathways.

| Coupling Reaction | Catalyst/Reagents | Application in Pyridine Synthesis | Key Findings |

|---|---|---|---|

| Suzuki-Miyaura | Pd(dppf)Cl₂, Pd(PPh₃)₄, Base | Arylation and vinylation of pyridine halides or boronates. scholaris.cacdnsciencepub.comresearchgate.net | Modest to good yields for 2-arylpyridines; can be performed in the presence of water and oxygen. scholaris.cacdnsciencepub.com |

| Sonogashira | Pd catalyst, CuI, Base | Alkynylation of pyridine halides. scirp.orgacs.org | Efficient for preparing functionalized 2-amino-3-alkynylpyridines; mild reaction conditions. scirp.org |

| Pd-catalyzed Annulation | Pd(OAc)₂, Oxidant | Construction of polycyclic structures involving pyridines. rsc.orgresearchgate.net | Proceeds via double C-H bond activation; can create benzofuran (B130515) fused heterocycles. rsc.org |

Cyclization and Cycloaddition Methodologies for Heterocyclic Ring Formation

The de novo construction of the pyridine ring offers an alternative to the functionalization of a pre-existing pyridine core.

Dearomatization and Hydrogenation Strategies for Fluorinated Pyridine Derivatives

The synthesis of saturated, fluorinated piperidines from fluoropyridine precursors presents a significant challenge due to the stability of the aromatic ring and the potential for hydrodefluorination. nih.govspringernature.com A key strategy to overcome this involves a two-step, one-pot dearomatization–hydrogenation (DAH) process. nih.govspringernature.com This method first breaks the aromaticity of the fluoropyridine, facilitating subsequent hydrogenation. springernature.com

A notable example is the rhodium-catalyzed dearomative hydroboration/hydrogenation of fluoropyridines, which yields cis-fluorinated piperidines with high diastereoselectivity. nih.govacs.org In this process, a borane (B79455) reagent like pinacol (B44631) borane (HBpin) is used to dearomatize the pyridine ring, forming diene intermediates that are more amenable to hydrogenation. nih.govspringernature.com This approach also protects the Lewis-basic nitrogen, preventing catalyst poisoning. nih.gov The subsequent hydrogenation, often carried out in the presence of hydrogen gas and a rhodium catalyst, leads to the formation of all-cis-(multi)fluorinated piperidines. nih.govacs.org

This strategy has been successfully applied to a range of mono-, di-, and trisubstituted fluoropyridines, demonstrating its utility in creating structurally diverse fluorinated piperidines. nih.govacs.org The choice of catalyst and reaction conditions is crucial to prevent unwanted side reactions like hydrodefluorination. nih.gov

Table 1: Examples of Dearomatization and Hydrogenation of Fluorinated Pyridines

| Starting Material | Reagents and Conditions | Product | Yield | Diastereomeric Ratio |

| Fluoropyridines | 1. Pinacol borane (HBpin), Rh-CAAC-1, H₂; 2. TFAA or (Boc)₂O | all-cis-(multi)fluorinated piperidines | Good | Excellent |

| Nicotinic acid derivatives | Ammonia borane, Cp*Co(Ph₂PC₆H₃MeNH) | 1,4-dihydropyridine derivatives | Moderate to Good | Not specified |

| Pyridines and aromatic olefins | Cu(OAc)₂, (S,S)-Ph-BPE, DMMS | Enantiomerically enriched 1,4-dihydropyridines | Good | Not specified |

This table is for illustrative purposes and specific yields/ratios vary with the substrate.

Electrophilic and Nucleophilic Fluorination Techniques for Pyridine Ring Functionalization

The introduction of fluorine onto a pyridine ring can be achieved through either electrophilic or nucleophilic fluorination methods, each with its own set of reagents and mechanistic pathways. alfa-chemistry.com

Electrophilic Fluorination involves the use of reagents that deliver an electrophilic fluorine atom ("F+"). alfa-chemistry.com These reagents, often N-F compounds like Selectfluor® and N-fluoropyridinium salts, are particularly useful for the fluorination of electron-rich systems. alfa-chemistry.comresearchgate.net For instance, the fluorination of 3,5-disubstituted pyridines with AgF₂ can selectively yield 2-fluoro-3-substituted pyridines. nih.govacs.org The site-selectivity of these reactions can be influenced by the electronic properties of the substituents on the pyridine ring. nih.govacs.org A proposed mechanism for fluorination with AgF₂ involves coordination of the basic nitrogen to the silver, followed by the addition of fluoride to the π-system. nih.gov

Nucleophilic Fluorination employs a nucleophilic fluoride source (F-) to displace a leaving group on the pyridine ring. alfa-chemistry.com This approach is typically effective for pyridines with electron-withdrawing groups that activate the ring towards nucleophilic aromatic substitution (SNAr). nih.gov Common nucleophilic fluorinating agents include inorganic fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as HF complexes such as HF/pyridine. alfa-chemistry.com A combination of fluorination followed by nucleophilic aromatic substitution provides a versatile route for the late-stage functionalization of complex pyridine derivatives. nih.govacs.org

Table 2: Comparison of Fluorination Reagents

| Fluorination Type | Reagent Class | Examples | Characteristics |

| Electrophilic | N-F Reagents | Selectfluor®, N-fluoropyridinium salts, NFSI | Highly selective and stable |

| Electrophilic | Other Sources | XeF₂, fluorochloric acid salts | Less common due to toxicity and instability |

| Nucleophilic | Inorganic Fluorides | Potassium fluoride (KF), Cesium fluoride (CsF) | Cost-effective but highly basic |

| Nucleophilic | Organic Agents | DAST, Deoxy-Fluor | Effective but can be volatile and toxic |

| Nucleophilic | HF Complexes | HF/pyridine (Olah's reagent) | Improved safety and reactivity |

Modern Metal-Free and Photoredox Catalysis in Heterocycle Synthesis

Recent advancements in organic synthesis have seen a surge in the use of metal-free and photoredox catalysis for the construction of heterocyclic compounds. nih.govrsc.orgmdpi.com These methods offer milder and more sustainable alternatives to traditional metal-catalyzed reactions. nih.govcatalysis.blog

Metal-free catalysis utilizes organic molecules or non-metallic reagents to promote chemical transformations. For instance, iodine has been used as a catalyst for the synthesis of multi-substituted pyrroles in a metal- and solvent-free approach. rsc.org Similarly, Brønsted acids can catalyze the [2 + 2 + 1] annulation reaction to produce biologically important N-heterocycles. rsc.org

Photoredox catalysis employs visible light to initiate single-electron transfer (SET) processes, generating reactive radical intermediates under mild conditions. catalysis.blogmdpi.com This strategy has been widely applied to the synthesis of various heterocycles. nih.gov Organic dyes, such as Eosin Y, and acridinium (B8443388) salts can act as cost-effective photoredox catalysts, replacing more expensive transition metal complexes. nih.govmdpi.com For example, visible-light-mediated photoredox catalysis has been used for the synthesis of α-benzyloamino-γ-butyrolactones and 3,4-dihydroisoquinolinones. nih.govmdpi.com A method for synthesizing 3-fluoropyridines involves the photoredox coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, catalyzed by fac-Ir(ppy)₃ under blue LED irradiation, followed by condensation with ammonium (B1175870) acetate. acs.org

These modern catalytic systems are valuable for their ability to construct complex molecular architectures, including functionalized pyridines, often with high efficiency and selectivity. nih.govcatalysis.blog

Sustainable and Green Chemistry Methodologies in the Synthesis of Pyridinol Derivatives (e.g., Electrochemical Synthesis)

In line with the principles of green chemistry, there is a growing emphasis on developing sustainable synthetic methods for pyridinol derivatives that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. nih.govrasayanjournal.co.inacs.org

Electrochemical synthesis represents a promising green approach. acs.orgresearchgate.net By using electricity to drive chemical reactions, it can often replace conventional reagents, leading to cleaner processes. A notable example is the electrochemical synthesis of 3-pyridinol from biomass-derived furfurylamine. acs.orgresearchgate.net This "one-pot" method utilizes a Br⁻/Br⁺ redox cycle in an acidic electrolyte to achieve a high yield of 3-pyridinol with nearly complete conversion of the starting material. acs.org The process is advantageous as it avoids harsh reagents and simplifies the reaction setup. acs.orgresearchgate.net

Other green chemistry strategies for pyridine synthesis include:

Microwave-assisted synthesis : This technique can significantly shorten reaction times and increase yields. nih.govmdpi.comijpsonline.com

Solvent-free reactions : Conducting reactions without a solvent minimizes waste and simplifies product purification. nih.govmdpi.com

Multicomponent reactions : These reactions combine three or more reactants in a single step, improving atom economy and reducing the number of synthetic operations. nih.govrasayanjournal.co.in

These sustainable methodologies are crucial for the environmentally responsible production of pyridinol derivatives and other valuable chemical compounds. nih.govrasayanjournal.co.in

Reactivity and Mechanistic Investigations of 3 Ethenyl 4 Fluoropyridin 2 Ol

Electronic and Steric Effects of Fluorine and Ethenyl Substituents on Pyridine (B92270) Ring Reactivity

The reactivity of the pyridine ring in 3-Ethenyl-4-fluoropyridin-2-OL is modulated by the competing electronic and steric influences of the fluorine and ethenyl substituents.

Fluorine Substituent: Fluorine is the most electronegative element and thus exerts a powerful electron-withdrawing inductive effect (-I effect). masterorganicchemistry.com This effect decreases the electron density of the pyridine ring, making it less susceptible to electrophilic attack and more prone to nucleophilic attack. uoanbar.edu.iqwikipedia.org The C-F bond is also stronger than other carbon-halogen bonds, which can influence its role as a leaving group in substitution reactions. researchgate.net In the context of nucleophilic aromatic substitution, the high electronegativity of fluorine can activate the ring towards attack, even though the C-F bond itself is strong. masterorganicchemistry.comacs.org

Ethenyl (Vinyl) Substituent: The ethenyl group can exhibit both an electron-withdrawing inductive effect and an electron-donating or -withdrawing resonance effect (mesomeric effect), depending on the reaction type. Its sp2 hybridized carbons are more electronegative than sp3 carbons, leading to a weak -I effect. However, its π-system can conjugate with the pyridine ring, potentially increasing electron density at certain positions through resonance (+R effect) or delocalizing negative charge to stabilize intermediates in nucleophilic attacks. The vinyl group's influence is generally less pronounced than that of strongly activating or deactivating groups. thieme-connect.com

Combined Effects and Steric Hindrance: The substituents create a unique electronic environment. The fluorine at C4 strongly deactivates the ring towards electrophiles and activates it for nucleophilic substitution at that position. researchgate.net The ethenyl group at C3 provides a potential site for addition reactions and can sterically hinder attack at the adjacent C2 and C4 positions. Steric effects from substituents on a pyridine ring are known to play an important role in the effectiveness of reactions. rsc.org For instance, steric hindrance near the nitrogen atom can impede reactions like N-alkylation or quaternization. acs.org

The following table summarizes the primary electronic effects of the substituents:

Nucleophilic Aromatic Substitution (SNAr) Pathways and Chemoselectivity on Fluoropyridine Cores

The pyridine ring, particularly when substituted with electron-withdrawing groups like fluorine, is susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgwikipedia.org The reaction generally proceeds via an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.

In this compound, the fluorine atom at the C4 position is the most likely site for SNAr. The inherent electron deficiency of the pyridine nitrogen, combined with the strong inductive withdrawal of the C4-fluorine, makes this position highly electrophilic and activated for nucleophilic attack. researchgate.netnumberanalytics.com The attack of a nucleophile at C4 would generate a resonance-stabilized anionic intermediate, which then expels the fluoride (B91410) ion to restore aromaticity.

Chemoselectivity: Chemoselectivity in SNAr reactions on polysubstituted pyridines is a key consideration. acs.org

Position of Attack: Nucleophilic attack on pyridine rings is strongly favored at the 2- and 4-positions due to the ability to delocalize the resulting negative charge onto the electronegative nitrogen atom without disrupting the aromatic sextet in all resonance forms. uoanbar.edu.iqnumberanalytics.com Given that C4 bears a good leaving group (fluorine), it is the prime target for substitution. Attack at C3 is significantly less favorable. researchgate.net

Leaving Group Ability: In SNAr, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. masterorganicchemistry.com Consequently, the highly electronegative fluorine atom activates the ring for attack more effectively than other halogens, making fluoropyridines highly reactive substrates, often more so than their chloro- or bromo-analogs. acs.orgnih.gov

Influence of Other Substituents: The 2-pyridone oxygen, being electron-donating, would tend to disfavor nucleophilic attack on the ring. However, the powerful activation by the C4-fluorine is expected to dominate. The C3-ethenyl group is unlikely to interfere electronically in a prohibitive way and its steric bulk is moderate.

Therefore, the reaction of this compound with a suitable nucleophile (e.g., an alkoxide, amine, or thiol) is predicted to yield the 4-substituted product with high regioselectivity. rsc.org

Electrophilic and Radical Reactions of the Pyridinol Nucleus

Electrophilic Reactions: The pyridine nucleus is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the ring nitrogen. uoanbar.edu.iqscribd.com This deactivation is further intensified by the C4-fluorine substituent. However, the system exists in tautomeric equilibrium with the 2-pyridone form. The 2-pyridone tautomer is significantly more reactive towards electrophiles than the pyridinol form. The amide-like character of the 2-pyridone makes the ring more electron-rich and able to direct electrophilic attack to the positions ortho and para to the nitrogen, namely C3 and C5. gcwgandhinagar.com

Given the substituents in 3-Ethenyl-4-fluoropyridin-2(1H)-one:

The C3 position is already occupied by the ethenyl group.

The C5 position would be the most likely site for electrophilic attack (e.g., nitration, halogenation).

The reaction would still require forcing conditions due to the deactivating influence of the C4-fluorine.

Radical Reactions: The 2-pyridone nucleus is also known to participate in radical reactions. Studies have shown that alkyl radicals can undergo cyclization onto the 2-pyridone ring. scielo.org.mxscielo.org.mx These reactions often proceed via an oxidative radical cyclization mechanism, where a radical adds to the pyridone double bond, followed by an oxidation step to restore aromaticity. scielo.org.mxunam.mx The presence of an electron-withdrawing group on the pyridone ring can favor radical attack. scielo.org.mx In the case of this compound, radical species could potentially add to the C5-C6 double bond of the 2-pyridone tautomer or to the ethenyl group itself. Copper-catalyzed radical cascade reactions involving 2-pyridones and styrenes have been developed to create complex bicyclic scaffolds. rsc.org

Reactivity Profile of the Ethenyl Moiety

The ethenyl (vinyl) group at C3 provides a second major center of reactivity, distinct from the pyridine core.

Vinylpyridines can act as dienophiles (the 2π-electron component) in Diels-Alder reactions. rsc.org However, their reactivity is often low in thermal reactions. Lewis acid catalysis can significantly promote these cycloadditions, enhancing both reaction rates and yields. rsc.org The nitrogen atom of the pyridine can coordinate to the Lewis acid, which increases the electron-withdrawing character of the ring and activates the vinyl group as a dienophile.

Vinylpyridines can also, in principle, act as the diene component, although this is less common. More relevant to the target molecule, N-acyl-5-vinyl-2,3-dihydro-4-pyridones have been shown to be effective dienes in Diels-Alder reactions, providing access to octahydroquinoline structures. acs.org While the target molecule is a 2-pyridone, this reactivity pattern highlights the potential of the vinyl-plus-ring system to engage in cycloadditions. The specific substitution pattern and tautomeric form of this compound would determine its viability and regioselectivity in such [4+2] cycloadditions. chim.itresearchgate.net

The vinyl group makes this compound a monomer capable of undergoing polymerization. Vinylpyridines are known to polymerize through various mechanisms, including free radical, anionic, and cationic pathways, to form poly(vinylpyridine). wikipedia.orgchemicalbook.com The choice of initiator and conditions determines the polymerization method. For instance, radical polymerization is often initiated by compounds like peroxides, while anionic polymerization can use organometallic initiators. The resulting polymers have applications in materials science, such as in the creation of ion-exchange resins or as binders. smolecule.com

The vinyl group is susceptible to both electrophilic and nucleophilic addition reactions.

Electrophilic Addition: The addition of electrophiles (like HBr or Br₂) to the vinyl group would proceed, but the regioselectivity (Markovnikov vs. anti-Markovnikov) would be influenced by the electronic effects of the substituted pyridine ring. The electron-withdrawing nature of the pyridine ring can polarize the vinyl group, making the β-carbon susceptible to attack. thieme-connect.com

Nucleophilic Addition (Michael Addition): The pyridine ring acts as an electron-withdrawing group, activating the vinyl group as a Michael acceptor for conjugate addition of nucleophiles. thieme-connect.com This reactivity is enhanced when the pyridine nitrogen is protonated or coordinated to a Lewis acid, which increases the electrophilicity of the vinyl group. thieme-connect.comnih.gov A wide variety of nucleophiles, including amines, thiols, and stabilized carbanions, can add to the β-carbon of the vinyl group. thieme-connect.com This type of reaction is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds.

The following table provides a summary of the predicted reactivity sites:

Polymerization and Oligomerization Behavior

Tautomerism and Isomerization Dynamics in the Pyridin-2-ol System

The pyridin-2-ol system is characterized by a fundamental tautomeric equilibrium between the lactim (2-hydroxypyridine) and lactam (2-pyridone) forms. mdpi.com This process involves the intramolecular transfer of a proton between the nitrogen and oxygen atoms. mdpi.com The position of this equilibrium is highly sensitive to the compound's environment and substitution pattern.

In the gas phase, the 2-hydroxypyridine (B17775) (enol) form is generally favored, with an internal energy difference of approximately 3 kJ/mol. mdpi.com However, in polar solvents and the solid state, the equilibrium shifts significantly towards the more polar 2-pyridone tautomer. mdpi.com For instance, in water, the equilibrium constant can be as high as 900 in favor of 2-pyridone. mdpi.com This solvent-dependent shift is attributed to the greater ability of the lactam form to engage in intermolecular hydrogen bonding. wuxibiology.com

Computational studies have provided deep insights into the dynamics of this tautomerization. Theoretical investigations using methods like BHandHLYP/6-311+G(d,p) have confirmed the slight prevalence of the lactim form for unsubstituted 2-pyridone in the gas phase. nih.gov Substituents on the pyridine ring can modulate the position of the equilibrium through inductive and resonance effects. Halogen substituents like fluorine and chlorine influence the equilibrium through their inductive effects. nih.gov

The energy barrier for the uncatalyzed intramolecular hydrogen shift is computationally predicted to be quite high, around 41.2 kcal/mol for 2-pyridone. ias.ac.in This suggests that the uncatalyzed process is slow. However, the barrier is significantly lowered in the presence of protic solvents like water, which can act as a catalyst by forming a bridge for proton transfer. wuxibiology.com With a single water molecule, the calculated energy barrier for the 2-hydroxypyridine to 2-pyridone conversion is reduced to as low as 12.12 kcal/mol. wuxibiology.com

| Tautomerization Process | Condition | Calculated Activation Energy (kcal/mol) | Reference |

| 2-Pyridone → 2-Hydroxypyridine | Uncatalyzed (PM3) | 41.2 | ias.ac.in |

| 6-Chloro-2-pyridone → 6-Chloro-2-hydroxypyridine | Uncatalyzed (PM3) | 41.3 | ias.ac.in |

| 2-Hydroxypyridine → 2-Pyridone | Water-catalyzed (1 H₂O) | 12.12 | wuxibiology.com |

| 2-Pyridone → 2-Hydroxypyridine | Water-catalyzed (1 H₂O) | 16.74 | wuxibiology.com |

This table presents calculated activation energies for the tautomerization of 2-pyridone and a related derivative under different conditions, illustrating the high barrier for the uncatalyzed reaction and the significant catalytic effect of water.

In-depth Mechanistic Studies of Key Transformation Pathways

The dual functionality of the ethenyl (vinyl) group and the pyridin-2-ol core allows for a rich variety of transformation pathways. The mechanisms of these reactions are often dictated by the nature of the reactive intermediates formed.

Vinyl Triflates: Vinyl triflates are versatile intermediates in organic synthesis, often generated from the corresponding ketone or enolate. In the context of the this compound system, the 2-pyridone tautomer possesses a ketone-like functionality. Treatment of the corresponding enolate with a triflating agent, such as N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) or N-(5-chloro-2-pyridyl)triflimide, can yield a vinyl triflate. orgsyn.org These triflates are excellent substrates for palladium-catalyzed reactions, including reductions to form alkenes and various cross-coupling reactions. orgsyn.orggoogle.com However, in some syntheses of N-(1-arylvinyl)pyridin-2(1H)-ones from ketones and 2-fluoropyridine (B1216828) using triflic anhydride, preliminary mechanistic studies suggest that vinyl triflates may not be the primary intermediates. chemrxiv.orgchemrxiv.org

Vinyl Cations: Vinyl cations are highly reactive carbocations with the positive charge located on a double-bonded carbon. nih.gov They are often proposed as transient intermediates in reactions such as the solvolysis of vinyl halides or the electrophilic addition to alkynes. nih.gov For a molecule like this compound, a vinyl cation could potentially be generated by the protonation of the ethenyl group, particularly with a strong acid. Pyridinium (B92312) salts themselves have been employed as proton sources for generating vinyl cations from alkyne substrates, leading to intramolecular hydroarylation. nih.govrsc.org Another route to vinyl cations is the abstraction of a triflate group from a vinyl triflate intermediate using a silylium (B1239981) ion. nih.govacs.org Due to their high reactivity, vinyl cations are typically short-lived and readily undergo subsequent reactions like nucleophilic attack or C-H insertion. acs.org

Radical Species: The vinyl group attached to a pyridine ring is susceptible to radical reactions. The electronic properties of the pyridine ring influence the reactivity, and both 2-vinylpyridine (B74390) and 4-vinylpyridine (B31050) are commonly used substrates in radical chemistry. acs.orgrsc.org Radical species can add to the vinyl group, initiating polymerization or leading to functionalized products. cmu.eduacs.org For instance, photoredox catalysis can be used for the enantioselective addition of prochiral radicals to vinylpyridines. acs.org The reaction of vinylpyridines with aldehydes or ketones can proceed via a radical mechanism to achieve reductive couplings. rsc.org Furthermore, radical cascade reactions involving vinylpyridines can lead to the formation of complex nitrogen-containing heterocycles. mdpi.com

Computational chemistry provides essential tools for understanding the mechanisms of reactions involving pyridin-2-ol systems by characterizing the transition states and reaction coordinates.

The tautomerization of 2-pyridone to 2-hydroxypyridine has been a subject of extensive theoretical study. For the uncatalyzed intramolecular proton transfer, the transition state involves a strained four-membered ring. Calculations show that the transition state is slightly closer in structure to the product (the hydroxy form). ias.ac.in Analysis of the reaction coordinate for the water-catalyzed mechanism reveals a process intermediate between a fully concerted and a sequential proton transfer. rsc.org The water molecule acts as a conduit, simultaneously accepting a proton from the N-H group and donating a proton to the carbonyl oxygen, thereby significantly lowering the activation energy. mdpi.comwuxibiology.com

| Bond | Reactant (2-HPY) Bond Length (Å) | Transition State (T.S.) Bond Length (Å) | Product (2-PY) Bond Length (Å) | Reference |

| C₂=O₁₁ | - | - | 1.243 | mdpi.com |

| C₂-O₁₁ | 1.369 | - | - | mdpi.com |

| N₁₀-C₂ | 1.328 | - | 1.404 | mdpi.com |

| O₁₁-H₁₂ | 1.002 | - | - | mdpi.com |

| N₁₀-H₁₂ | - | - | 1.015 | mdpi.com |

This table shows selected bond length changes during the tautomerization of 2-hydroxypyridine (2-HPY) to 2-pyridone (2-PY), as determined by computational modeling (CAM-B3LYP/aug-cc-pvdz level of theory). The significant changes in the C-O and C-N bond lengths reflect the shift from an enol to a keto form. mdpi.com

Beyond tautomerism, transition state analysis is crucial for understanding other transformations. For example, in the Diels-Alder reactions of vinylpyridines, computational modeling of the transition state helps to explain the observed regioselectivity, which is enhanced by the use of a Lewis acid catalyst that coordinates to the pyridine nitrogen. rsc.org Similarly, understanding the isomerization dynamics of related metal complexes can be achieved by modeling the transition states connecting different isomers. researchgate.net For photochemical reactions, such as the [2+2] cycloaddition of vinylpyridines, mechanistic studies point to the organization of a pyridinium diradical intermediate within a chiral catalyst complex to explain the observed stereocontrol. nih.gov

Theoretical and Computational Investigations of 3 Ethenyl 4 Fluoropyridin 2 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules like 3-Ethenyl-4-fluoropyridin-2-OL. epstem.netepstem.net Methods such as B3LYP with basis sets like 6-31G(d,p) are commonly employed to optimize the molecular geometry and calculate fundamental electronic and thermodynamic parameters. epstem.net These calculations provide crucial data on the molecule's stability and electronic landscape.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. scholarsresearchlibrary.com For this compound, the electron-donating hydroxyl (-OH) and ethenyl (-CH=CH2) groups would raise the HOMO energy, while the electron-withdrawing fluorine (-F) atom and pyridine (B92270) nitrogen would lower the LUMO energy.

Theoretical calculations can also determine various thermodynamic properties, such as the enthalpy of formation, entropy, and thermal capacity, which are vital for understanding the compound's behavior under different conditions. epstem.netmdpi.com

Table 1: Predicted Electronic and Thermodynamic Properties of this compound (Theoretical Data) This table presents hypothetical values based on typical results for similar heterocyclic compounds.

| Parameter | Predicted Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -588.7 | Ground state energy of the molecule. |

| HOMO Energy (eV) | -6.2 | Indicates electron-donating ability. |

| LUMO Energy (eV) | -1.5 | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 4.7 | Relates to chemical stability and reactivity. scholarsresearchlibrary.com |

| Dipole Moment (Debye) | 3.1 | Measures the molecule's overall polarity. |

| Enthalpy of Formation (kJ/mol) | -150 | Energy change upon formation from constituent elements. mdpi.com |

Conformational Analysis and Intramolecular Interactions

The conformational landscape of this compound is primarily determined by the rotational freedom of the ethenyl and hydroxyl groups. Computational methods can identify stable conformers and the energy barriers between them. mdpi.comfrontiersin.org A critical feature of this molecule is the potential for a strong intramolecular hydrogen bond between the hydroxyl proton and the adjacent fluorine atom (O-H···F), forming a stable six-membered ring. nih.gov This type of interaction has been shown to be a dominating factor in the conformational isomerism of similar compounds like 2-fluorophenylboronic acid. nih.gov

Table 2: Hypothetical Conformational Analysis of this compound This table presents a simplified hypothetical analysis.

| Conformer | Key Dihedral Angle(s) | Intramolecular H-Bond | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|---|

| A (Global Minimum) | C3-C-C-H (trans) | O-H···F | 0.0 | 95.5 |

| B | C3-C-C-H (cis) | O-H···F | 1.2 | 4.4 |

| C | C4-C3-C-C (twisted) | None | > 5.0 | < 0.1 |

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. chemrxiv.org For this compound, this can be applied to understand its synthesis and subsequent reactivity. For instance, the synthesis of 4-fluoro-2-pyridones can be achieved through complex catalytic cycles, such as Rh(III)-catalyzed C-H activation and rearrangement reactions. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can model reactions in a complex environment by treating the reacting species with high-level quantum mechanics and the surrounding solvent or enzyme with classical molecular mechanics. chemrxiv.org This approach can identify transition states, intermediates, and activation energies for proposed reaction pathways. For this compound, potential reactions for study include electrophilic aromatic substitution, reactions at the ethenyl double bond, or nucleophilic attack on the pyridine ring. Computational models can predict the regioselectivity of such reactions, for example, by showing that the C4-C2' bond might form faster in a Diels-Alder type reaction. mdpi.com

Analysis of Molecular Electrostatic Potential (MEP) and Fukui Functions for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) and Fukui functions are conceptual DFT tools used to predict the reactive sites of a molecule. researchgate.net The MEP map visualizes the electrostatic potential on the electron density surface, identifying regions prone to electrophilic and nucleophilic attack. scholarsresearchlibrary.com

For this compound:

Negative Regions (Red/Yellow): These are sites susceptible to electrophilic attack. They would be concentrated around the oxygen atom of the hydroxyl group and the pyridine nitrogen, which have high electron density.

Positive Regions (Blue): These are sites for nucleophilic attack. The most positive region would be around the hydrogen atom of the hydroxyl group, with other positive areas on the ring's hydrogen atoms. ljmu.ac.uk

Fukui functions provide a more quantitative measure of reactivity at specific atomic sites. They indicate the change in electron density at a particular point when the total number of electrons in the system changes. This helps to pinpoint the most likely sites for nucleophilic (f k+), electrophilic (f k-), and radical (f k0) attacks.

Table 3: Predicted Reactive Sites in this compound from MEP and Fukui Analysis (Hypothetical) This table presents hypothetical predictions based on the known influence of the functional groups.

| Atom/Region | MEP Description | Predicted Fukui Function | Type of Attack Favored |

|---|---|---|---|

| N1 (Pyridine) | Negative Potential | High f k- | Electrophilic |

| O (Hydroxyl) | Strong Negative Potential | High f k- | Electrophilic |

| C5 | Slightly Positive Potential | High f k+ | Nucleophilic |

| C6 | Slightly Positive Potential | High f k+ | Nucleophilic |

| H (Hydroxyl) | Strong Positive Potential | High f k+ | Nucleophilic |

Theoretical Studies on Hydrogen Bonding and Intermolecular Interactions

Theoretical studies are essential for characterizing the non-covalent interactions that govern the molecular recognition and crystal packing of this compound. The molecule can act as both a hydrogen bond donor (via the -OH group) and an acceptor (via the N atom, O atom, and potentially the F atom).

Intramolecular Hydrogen Bonding: As discussed in section 4.2, the O-H···F interaction is a dominant intramolecular force that dictates the molecule's preferred conformation. nih.gov

Intermolecular Hydrogen Bonding: In a condensed phase, molecules of this compound can form dimers or larger aggregates through intermolecular hydrogen bonds, such as O-H···N or O-H···O. researchgate.net These interactions are crucial in determining the crystal structure. iucr.org

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR for Structural and Positional Assignment)

High-resolution NMR spectroscopy is indispensable for the unambiguous assignment of the proton, carbon, and fluorine environments within the molecule. The pyridin-2-ol moiety can exist in tautomeric equilibrium with its pyridin-2(1H)-one form, which influences the observed chemical shifts. For the purpose of this analysis, the pyridin-2-ol tautomer is considered.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl group protons, and the hydroxyl proton. The fluorine atom at the C4 position will introduce characteristic splitting patterns.

Aromatic Protons: The protons on the pyridine (B92270) ring will appear in the aromatic region (typically δ 6.0-8.5 ppm). The proton at C5 would likely appear as a doublet of doublets due to coupling with the C6 proton and the fluorine at C4. The C6 proton would appear as a doublet.

Vinyl Group Protons: The ethenyl (vinyl) group will exhibit a characteristic set of signals corresponding to the three protons. The geminal, cis, and trans couplings will result in complex multiplets.

Hydroxyl Proton: The hydroxyl proton will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule.

Pyridine Ring Carbons: The carbon atoms of the pyridine ring will resonate in the downfield region. The carbon bearing the fluorine (C4) will show a large one-bond C-F coupling constant. The carbons adjacent to the fluorine (C3 and C5) will exhibit smaller two-bond C-F couplings.

Vinyl Group Carbons: The two carbons of the ethenyl group will have distinct chemical shifts, with the terminal CH2 carbon appearing at a higher field than the CH carbon attached to the ring.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atom. For a fluorine atom attached to an aromatic ring, a single resonance is expected, and its chemical shift will be characteristic of a fluoropyridine derivative.

Predicted NMR Data for 3-Ethenyl-4-fluoropyridin-2-ol:

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 7.0 - 7.3 | dd | J(H-H), J(H-F) |

| H-6 | 7.8 - 8.1 | d | J(H-H) |

| -CH= | 6.5 - 6.8 | ddx | J(trans), J(cis) |

| =CH₂(trans) | 5.8 - 6.1 | d | J(trans) |

| =CH₂(cis) | 5.4 - 5.6 | d | J(cis) |

| -OH | 10.0 - 12.0 | br s | - |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Coupling Constant (J, Hz) |

| C-2 | 158 - 162 | d | J(C-F) |

| C-3 | 120 - 125 | d | J(C-F) |

| C-4 | 160 - 165 | d | ¹J(C-F) ≈ 240-260 |

| C-5 | 115 - 120 | d | J(C-F) |

| C-6 | 140 - 145 | s | - |

| -CH= | 130 - 135 | s | - |

| =CH₂ | 118 - 122 | s | - |

| ¹⁹F NMR | Predicted Chemical Shift (δ, ppm) |

| F-4 | -120 to -140 |

Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy for Functional Group Identification)

Vibrational spectroscopy, including both Fourier Transform Infrared (FTIR) and Raman techniques, is crucial for identifying the functional groups present in "this compound". These two methods are complementary, as some vibrational modes that are weak in FTIR may be strong in Raman spectroscopy, and vice versa. edinst.com

FTIR Spectroscopy:

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

C-H Stretches: Aromatic C-H stretching vibrations are anticipated around 3000-3100 cm⁻¹, while the vinyl C-H stretches will also appear in this region.

C=C and C=N Stretches: The stretching vibrations of the C=C bonds of the pyridine ring and the ethenyl group, as well as the C=N bond of the pyridine ring, are expected in the 1400-1650 cm⁻¹ region.

C-F Stretch: A strong absorption band characteristic of the C-F stretch is expected in the 1100-1200 cm⁻¹ region.

Raman Spectroscopy:

Ring Breathing Modes: The symmetric breathing vibrations of the pyridine ring are often strong in the Raman spectrum and are expected in the fingerprint region.

Vinyl Group Vibrations: The C=C stretching of the vinyl group is typically a strong band in the Raman spectrum.

Predicted Vibrational Frequencies:

| Functional Group | FTIR (cm⁻¹) (Predicted) | Raman (cm⁻¹) (Predicted) |

| O-H Stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | Moderate |

| Vinyl C-H Stretch | 3000-3100 | Moderate |

| C=C/C=N Stretch (ring) | 1400-1650 | Strong |

| C=C Stretch (vinyl) | ~1630 | Strong |

| C-F Stretch | 1100-1200 (strong) | Weak |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For "this compound" (C₇H₆FNO), the expected exact mass can be calculated. Fragmentation analysis provides valuable information about the molecule's structure.

Accurate Mass Determination: The calculated monoisotopic mass of C₇H₆FNO ([M]) is 139.0433 Da. In HRMS, the compound is typically observed as a protonated molecule ([M+H]⁺) or other adducts.

Fragmentation Analysis: Under electron impact (EI) or electrospray ionization (ESI) with collision-induced dissociation (CID), the molecule is expected to fragment in a predictable manner. Common fragmentation pathways would likely involve the loss of small neutral molecules such as CO, HCN, or ethylene. The fragmentation pattern would help to confirm the connectivity of the atoms.

Predicted HRMS Data:

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₇H₇FNO⁺ | 140.0512 |

| [M+Na]⁺ | C₇H₆FNNaO⁺ | 162.0331 |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional atomic arrangement of a crystalline solid. ntu.edu.sg This technique can provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and π-π stacking.

Should a suitable single crystal of "this compound" be obtained, X-ray diffraction analysis would definitively confirm its molecular structure, including the planarity of the pyridine ring and the orientation of the ethenyl and hydroxyl substituents. It would also resolve any ambiguity regarding the tautomeric form present in the solid state. The data obtained would include the crystal system, space group, and unit cell dimensions. This technique is crucial for an unambiguous structural assignment. rsc.orguni-mainz.de

Electronic Absorption Spectroscopy (UV-Vis) and Correlation with Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For "this compound," the spectrum is expected to show absorptions characteristic of a substituted pyridine system.

The main electronic transitions are expected to be π → π* transitions associated with the conjugated system of the pyridine ring and the ethenyl group. The presence of the hydroxyl group and the fluorine atom will influence the energy of these transitions and thus the position of the absorption maxima (λ_max). The spectrum of pyridin-2-ol itself shows absorption maxima around 226 nm and 298 nm. wikipedia.org The extended conjugation from the ethenyl group is expected to cause a bathochromic (red) shift in these absorptions.

Predicted UV-Vis Data (in a polar solvent like ethanol):

| Transition | Predicted λ_max (nm) |

| π → π | ~230-240 |

| π → π | ~300-320 |

Synthetic Applications and Derivatization Strategies of 3 Ethenyl 4 Fluoropyridin 2 Ol

Role as a Pivotal Synthetic Intermediate in Complex Organic Synthesis

3-Ethenyl-4-fluoropyridin-2-ol serves as a key starting material for the synthesis of various heterocyclic compounds, which are prominent scaffolds in pharmaceuticals, agrochemicals, and materials science. uiowa.eduethernet.edu.et The presence of the fluorine atom can significantly alter the physicochemical and biological properties of the final products, such as metabolic stability and basicity. ethernet.edu.etacs.org The vinyl group provides a reactive handle for a multitude of chemical transformations, including vinylation, which is the attachment of a vinyl group to a substrate. wikipedia.orggoogle.com

The pyridine (B92270) ring itself is a common feature in many active pharmaceutical ingredients. uiowa.edu The ability to introduce diverse functionalities onto this core structure through the ethenyl and fluoro substituents makes this compound a valuable intermediate. For instance, it can be envisioned as a precursor for the synthesis of complex alkaloids and other natural products. aablocks.com The strategic derivatization of this compound allows for the construction of extensive compound libraries for drug discovery and development.

Strategies for Directed Functionalization of the Pyridinol Core

The functionalization of the pyridinol core of this compound can be achieved through various strategies that take advantage of the directing effects of the existing substituents. The hydroxyl and fluoro groups influence the electron density of the pyridine ring, directing incoming electrophiles or nucleophiles to specific positions.

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of pyridines. researchgate.net In the case of 4-fluoropyridin-2-ol (B1296432) derivatives, the fluorine atom can facilitate lithiation at the adjacent C-3 position. However, the presence of the ethenyl group at C-3 in the title compound would likely direct metalation to the C-5 position. Subsequent reaction with a variety of electrophiles would then introduce a new substituent at this position.

Nucleophilic aromatic substitution (SNAr) is another key strategy. While the fluorine atom at C-4 is generally a poor leaving group in SNAr reactions on pyridines, its reactivity can be enhanced by N-activation of the pyridine ring. uiowa.eduresearchgate.net Alternatively, the pyridinol can exist in equilibrium with its pyridone tautomer, which can influence its reactivity. The N-H of the pyridone can be deprotonated to form a pyridinate, which can then undergo N-alkylation or N-arylation. researchgate.net

The reactivity of the pyridinol core can also be modulated by the choice of reaction conditions. For example, in reactions with perhalopyridines, pyridin-2-ol can act as an ambident nucleophile, reacting at either the nitrogen or the oxygen atom, depending on the specific conditions. researchgate.net

Derivatization of the Ethenyl Group for the Construction of Diverse Molecular Scaffolds

The ethenyl (vinyl) group at the C-3 position of this compound is a versatile functional group that can undergo a wide range of chemical transformations. sigmaaldrich.com This allows for the construction of a diverse array of molecular scaffolds.

Table 1: Potential Reactions for Derivatization of the Ethenyl Group

| Reaction Type | Reagents and Conditions | Potential Product |

| Hydrogenation | H₂, Pd/C | 3-Ethyl-4-fluoropyridin-2-ol |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 2-(4-Fluoro-2-hydroxypyridin-3-yl)ethanol |

| Epoxidation | m-CPBA | 3-(Oxiran-2-yl)-4-fluoropyridin-2-ol |

| Heck Reaction | Aryl halide, Pd catalyst, base | 3-(Styryl)-4-fluoropyridin-2-ol derivatives |

| Metathesis | Grubbs' catalyst, alkene | Substituted alkene derivatives |

| Michael Addition | Nucleophiles (e.g., amines, thiols) | 3-(2-Substituted ethyl)-4-fluoropyridin-2-ol |

The Heck reaction, for example, allows for the coupling of the vinyl group with aryl or vinyl halides, leading to the formation of substituted stilbene (B7821643) and diene analogs. wikipedia.org This reaction is a powerful tool for creating carbon-carbon bonds and expanding the molecular complexity. Cross-metathesis with other alkenes, catalyzed by ruthenium-based catalysts, provides access to a wide range of substituted olefins. acs.org

Furthermore, the double bond of the ethenyl group can be subjected to various addition reactions. For instance, hydrogenation would yield the corresponding 3-ethyl derivative. Dihydroxylation could produce a diol, and epoxidation would form an epoxide, which can be further functionalized by ring-opening reactions. These transformations highlight the synthetic utility of the ethenyl group in generating a variety of functionalized pyridine derivatives.

Synthesis of Other Fluorinated Heterocyclic Derivatives and Analogues (e.g., Piperidines, Quinolines, Azaindoles)

This compound is a valuable precursor for the synthesis of other important fluorinated heterocyclic systems, such as piperidines, quinolines, and azaindoles.

Fluorinated Piperidines: The reduction of the pyridine ring is a common method for the synthesis of piperidines. eurekalert.orgchemeurope.comnih.gov Catalytic hydrogenation of this compound, under specific conditions to avoid defluorination, would yield the corresponding 3-ethenyl-4-fluoropiperidin-2-ol. enamine.net The resulting fluorinated piperidines are valuable building blocks in medicinal chemistry due to their three-dimensional structures. nih.govnih.gov Various catalytic systems, including rhodium and ruthenium-based catalysts, have been developed for the stereoselective hydrogenation of substituted pyridines. mdpi.com

Fluorinated Quinolines: Quinolines can be synthesized through various methods, including cyclization reactions. researchgate.net While a direct conversion of this compound to a quinoline (B57606) is not straightforward, it can serve as a building block in multi-step syntheses. For example, the ethenyl group could be transformed into a three-carbon side chain, which could then undergo an intramolecular cyclization to form the quinoline ring system. The synthesis of fluorinated quinolines is of significant interest due to their potential biological activities. nih.govmdpi.com

Fluorinated Azaindoles: Azaindoles, also known as pyrrolopyridines, are another important class of heterocycles. The synthesis of 7-azaindoles can be achieved from functionalized pyridines. researchgate.net For instance, a synthetic route could involve the transformation of the ethenyl group into a suitable functional group that can participate in a ring-closing reaction to form the pyrrole (B145914) ring fused to the pyridine core. The synthesis of 3-perfluoroalkyl-7-azaindoles has been reported starting from 2-fluoropyridine (B1216828), highlighting the utility of fluorinated pyridines in constructing such bicyclic systems. researchgate.net

Future Research Directions and Emerging Trends in 3 Ethenyl 4 Fluoropyridin 2 Ol Chemistry

Development of Next-Generation Catalytic and Stereoselective Synthetic Routes

The efficient and selective synthesis of polysubstituted pyridines is a cornerstone of modern organic chemistry. nih.gov For a molecule like 3-ethenyl-4-fluoropyridin-2-ol, future research will undoubtedly focus on moving beyond classical multi-step syntheses to more elegant and atom-economical catalytic methods.

Current strategies often rely on the stepwise functionalization of a pre-formed pyridine (B92270) core, which can be lengthy and inefficient. nih.gov Emerging trends point towards the development of catalytic cascades and one-pot procedures. For instance, transition-metal-catalyzed [2+2+2] cyclization reactions could potentially construct the substituted pyridine ring in a single step from simpler alkyne and nitrile precursors. acs.org Another promising avenue is the late-stage functionalization of simpler pyridine derivatives. Research into catalytic C-H activation could provide a direct route to install the ethenyl group onto a 4-fluoro-pyridin-2-ol core, avoiding the need for pre-functionalized starting materials. researchgate.net

Furthermore, the ethenyl group serves as a handle for stereoselective transformations. Future work will likely explore catalytic enantioselective additions to the vinyl group, such as hydroboration-oxidation, epoxidation, or Michael additions, to create chiral derivatives with high value for pharmaceutical applications. acs.org The development of visible-light-mediated photoredox catalysis offers a particularly mild and powerful tool for achieving such enantioselective additions of prochiral radicals to vinylpyridines. acs.orgnih.gov

Table 1: Potential Catalytic Strategies for Synthesis and Functionalization

| Strategy | Description | Potential Advantage | Relevant Research Area |

| C-H Vinylation | Direct catalytic coupling of a C-H bond on the pyridine ring with a vinyl source. | High atom economy, reduces pre-functionalization steps. | Late-Stage Functionalization |

| [2+2+2] Cycloaddition | Cobalt or Rhodium-catalyzed cyclotrimerization of alkynes and nitriles. | Rapid construction of the core heterocyclic ring. | Heterocycle Synthesis acs.org |

| Asymmetric Catalysis | Enantioselective addition of nucleophiles or radicals to the vinyl group. | Access to enantioenriched chiral building blocks. | Photoredox Catalysis acs.org |

| Chemoselective Cross-Coupling | Stepwise installation of substituents by exploiting differential reactivity of leaving groups. | Modular and controlled synthesis of analogues. nih.gov | Palladium Catalysis nih.gov |

Exploration of Novel Reactivity Profiles and Unconventional Transformation Pathways

The inherent reactivity of this compound is dictated by its three key functional groups, leading to questions of chemoselectivity. Future research will focus on selectively targeting one group in the presence of the others. The fluorine atom at the 4-position makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction known to be faster for fluoropyridines than for their chloro- or bromo-analogues. nih.govacs.org This provides a powerful method for introducing a wide array of substituents.

The pyridin-2-ol moiety exists in a tautomeric equilibrium with its corresponding pyridone form (3-ethenyl-4-fluoro-1H-pyridin-2-one). chem-soc.siresearchgate.net This tautomerism can be exploited to direct reactivity. For example, the nitrogen in the pyridone form can be alkylated or arylated, while the oxygen of the pyridin-ol can act as a nucleophile or a directing group for metallation. nih.gov Unconventional reaction pathways, such as transition-metal-mediated C-F or C-H bond activation, could unlock novel transformations that are not accessible through traditional methods. ox.ac.ukresearchgate.net The competition between these pathways is a fertile ground for discovery. ox.ac.uk

A key research challenge is to control these reactions with high chemo- and regioselectivity, which is crucial for the synthesis of complex molecules without the need for extensive use of protecting groups. nih.govresearchgate.net

Integration with Machine Learning and AI-Driven Retrosynthesis

| Target Molecule | AI-Proposed Precursors | Key Transformation | Rationale |

| This compound | 3-Bromo-4-fluoropyridin-2-ol + Vinylboronic acid | Suzuki Coupling | Reliable C-C bond formation. |

| This compound | 4-Fluoropyridin-2-ol (B1296432) + Acetaldehyde | C-H Vinylation | Atom-economical direct functionalization. |

| This compound | Acetylene + Acrylonitrile + Fluoroacetonitrile | [2+2+2] Cycloaddition | Convergent synthesis from simple fragments. |

Advanced Computational Modeling for De Novo Design and Property Prediction

Computational chemistry is an indispensable tool for predicting molecular properties and guiding experimental design. For this compound, methods like Density Functional Theory (DFT) can provide deep insights into its structure and reactivity. mdpi.com Researchers can model the pyridinol-pyridone tautomeric equilibrium, predict which form is more stable under different conditions, and calculate the activation barriers for various reactions. mdpi.comacs.org This predictive power helps in understanding and controlling chemoselectivity. researchgate.net

Beyond reactivity, computational models can predict a wide range of physicochemical properties, such as dipole moment, polarizability, and electronic structure, which are crucial for designing functional materials. mdpi.com De novo design, which uses computational algorithms to generate novel molecular structures with desired properties from scratch, is an emerging trend. liverpool.ac.ukschrodinger.com By defining a set of target properties (e.g., high charge mobility for organic electronics or specific binding affinity for a protein), computational tools can screen vast chemical spaces to identify promising candidates based on the this compound scaffold before they are ever synthesized in a lab. liverpool.ac.ukschrodinger.com

Expansion of Synthetic Applications in Materials Science and Advanced Organic Frameworks

The unique structural features of this compound make it a highly attractive building block for materials science. The vinyl group is a polymerizable handle, suggesting its use as a monomer for the synthesis of functional polymers. mdpi.com The incorporation of the fluoropyridine moiety can impart desirable properties to these polymers, such as enhanced thermal stability, chemical resistance, and specific electronic characteristics. researchgate.netresearchgate.netrsc.org

Fluorinated polymers derived from such monomers could find applications in low-dielectric materials for microelectronics or as hydrophobic coatings. rsc.org Furthermore, the pyridinol group can act as a hydrogen-bond donor/acceptor or as a ligand for metal ions, enabling the construction of supramolecular assemblies and metal-organic frameworks (MOFs). nih.govnih.gov These advanced materials could have applications in gas storage, catalysis, or sensing. nih.govnih.gov The ability to tune the properties of the final material by chemically modifying the core building block represents a powerful strategy for de novo materials design. liverpool.ac.ukacs.org

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 3-Ethenyl-4-fluoropyridin-2-OL, and how should data discrepancies be resolved?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation. For fluorinated pyridines, ¹⁹F NMR is critical to verify substitution patterns . If spectral data conflicts with computational predictions (e.g., DFT calculations), cross-validate with X-ray crystallography (if crystalline) or repeat experiments under controlled conditions (e.g., solvent purity, temperature) .

Q. What safety protocols should be followed when handling this compound due to limited toxicity data?

- Answer : Treat the compound as hazardous until proven otherwise. Use fume hoods, nitrile gloves, and lab coats. Store in inert conditions (argon/vacuum) to prevent degradation. Conduct small-scale reactions first and monitor for unexpected exotherms. Document all exposure symptoms, as no acute/chronic toxicity data exists .

Q. How can researchers assess the environmental impact of this compound given the lack of ecological data?

- Answer : Perform preliminary biodegradability tests (e.g., OECD 301F) and measure soil mobility using column leaching experiments. Compare results with structurally similar fluoropyridines (e.g., 2-Chloro-5-fluoropyridin-3-ol) to infer persistence or bioaccumulation risks .

Advanced Research Questions

Q. What strategies optimize the synthetic yield of this compound while minimizing byproducts?

- Answer : Use Pd-catalyzed cross-coupling (e.g., Heck reaction) to introduce the ethenyl group. Optimize solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) to favor regioselectivity. Monitor fluoropyridine ring stability via in-situ IR spectroscopy to avoid defluorination .

Q. How can computational modeling resolve contradictions in the compound’s reactivity with electrophilic vs. nucleophilic agents?

- Answer : Perform DFT calculations to map electron density on the pyridine ring. The 4-fluoro group withdraws electrons, making the 2-OH position more nucleophilic. Validate with experimental kinetics (e.g., reaction rates with benzyl bromide vs. nitroso compounds) .

Q. What methodologies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity studies. For intracellular targets, employ fluorescence tagging (e.g., BODIPY derivatives) to track localization. Cross-reference with pyridine-based analogs (e.g., 4-phenylpyridin-2-ol) to identify structure-activity relationships .

Q. How can researchers address inconsistencies in the compound’s stability under varying pH conditions?

- Answer : Conduct accelerated stability studies (ICH Q1A guidelines) across pH 2–10. Use LC-MS to identify degradation products (e.g., defluorinated derivatives or ring-opened species). Stabilize formulations via lyophilization or encapsulation in cyclodextrins .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the ethenyl group .

- Data Validation : Use PubChem’s computational data (e.g., InChIKey) as a reference but confirm experimentally .

- Ethical Compliance : Adhere to institutional guidelines for handling uncharacterized compounds, emphasizing non-human use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.